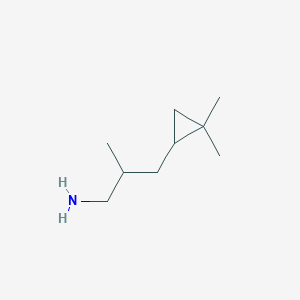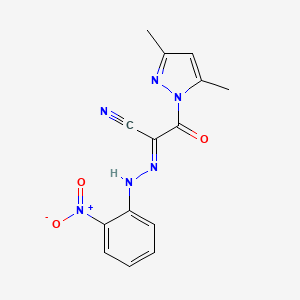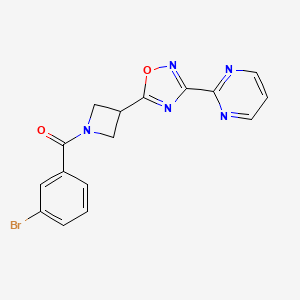
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2-Dimethylcyclopropyl)-2-methylpropan-1-amine, commonly known as DMCPA, is a chemical compound that belongs to the class of cyclopropylamines. DMCPA has been studied for its potential use in pharmacological research due to its unique structure and properties.
Applications De Recherche Scientifique
DMCPA has been studied for its potential use in pharmacological research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, a protein that plays a role in various cellular processes, including neurotransmitter release, calcium signaling, and cell survival. DMCPA has also been studied for its potential use as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress and excitotoxicity.
Mécanisme D'action
DMCPA binds to the sigma-1 receptor, leading to a conformational change in the protein. This conformational change results in the activation of various signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the extracellular signal-regulated kinase (ERK) pathway. These pathways play a role in various cellular processes, including cell survival, proliferation, and differentiation.
Biochemical and Physiological Effects:
DMCPA has been shown to have various biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which plays a role in neuronal survival and synaptic plasticity. DMCPA has also been shown to increase the expression of anti-inflammatory cytokines, such as interleukin-10 (IL-10), which plays a role in reducing inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMCPA in lab experiments is its high affinity for the sigma-1 receptor, which allows for the selective activation of this receptor. However, one of the limitations of using DMCPA is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of DMCPA. One direction is the investigation of its potential use as a therapeutic agent for various neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is the investigation of its potential use as a tool for studying the sigma-1 receptor and its role in various cellular processes. Additionally, the synthesis of analogs of DMCPA with improved solubility and selectivity could lead to the development of more effective pharmacological agents.
Conclusion:
In conclusion, DMCPA is a chemical compound that has been studied for its potential use in pharmacological research, particularly in the field of neuroscience. It has a unique structure and properties that make it a valuable tool for studying the sigma-1 receptor and its role in various cellular processes. While there are advantages and limitations to using DMCPA in lab experiments, there are several future directions for its study that could lead to the development of more effective pharmacological agents.
Méthodes De Synthèse
DMCPA can be synthesized using various methods, including the reaction of 2,2-dimethylcyclopropanone with methylamine in the presence of a reducing agent. Another method involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with thionyl chloride, followed by the reaction with methylamine. The final product is obtained by the purification of the reaction mixture using chromatography.
Propriétés
IUPAC Name |
3-(2,2-dimethylcyclopropyl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-7(6-10)4-8-5-9(8,2)3/h7-8H,4-6,10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZFFEVIQFCVDLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1CC1(C)C)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 3-(1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)-5-methyl-1H-1,2,3-triazole-4-carboxamido)benzoate](/img/structure/B2406673.png)


![1-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-phenyl-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2406679.png)

![2-[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]-N-(4-methylbenzyl)acetamide](/img/structure/B2406681.png)

![2-Chloro-1-[2-[5-[(2R)-oxolan-2-yl]-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone](/img/structure/B2406683.png)
![N-(benzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2406684.png)

![(2,6-dimethylmorpholino)(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B2406688.png)
![2-Cyclopropyl-1-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2406689.png)